molecular formula C21H12Cl2N6S B258153 2-(3,5-dichlorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-4-(2-thienyl)pyrimidine

2-(3,5-dichlorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-4-(2-thienyl)pyrimidine

Cat. No. B258153
M. Wt: 451.3 g/mol
InChI Key: RCYVXYSVSSMCSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,5-dichlorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-4-(2-thienyl)pyrimidine, commonly known as DCTP, is a pyrimidine-based compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.

Scientific Research Applications

DCTP has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. DCTP has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to inhibit the production of pro-inflammatory cytokines, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, DCTP has been shown to exhibit antimicrobial activity against a wide range of bacteria and fungi.

Mechanism of Action

The mechanism of action of DCTP is not fully understood. However, it has been proposed that DCTP exerts its anti-cancer activity by inhibiting the activity of cyclin-dependent kinases (CDKs) and inducing G1-phase cell cycle arrest. DCTP has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation. The antimicrobial activity of DCTP is thought to be due to its ability to disrupt bacterial and fungal cell membranes.
Biochemical and Physiological Effects:
DCTP has been shown to have a low toxicity profile in vitro and in vivo. It has been found to have minimal effects on normal cells, making it a potential candidate for cancer therapy. DCTP has also been shown to reduce inflammation in animal models of rheumatoid arthritis and multiple sclerosis. In addition, DCTP has been found to have a broad spectrum of antimicrobial activity, making it a potential treatment for bacterial and fungal infections.

Advantages and Limitations for Lab Experiments

DCTP has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has a low toxicity profile, making it safe for use in vitro and in vivo. However, DCTP has some limitations. It is a relatively new compound, and its full potential has not yet been explored. Additionally, the mechanism of action of DCTP is not fully understood, which makes it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for research on DCTP. One potential direction is to further investigate its anti-cancer properties and optimize its use as a cancer therapy. Another direction is to explore its potential as a treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, more research is needed to fully understand the mechanism of action of DCTP and optimize its use in lab experiments.

Synthesis Methods

The synthesis of DCTP involves a multi-step process that starts with the reaction of 3,5-dichloroaniline with 2-thiophenecarboxaldehyde to form an intermediate. This intermediate is then reacted with 1-phenyl-1H-tetrazole-5-thiol to form the final product, DCTP. The synthesis of DCTP has been optimized to improve yield and purity, and it is now a well-established method in the literature.

properties

Product Name

2-(3,5-dichlorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-4-(2-thienyl)pyrimidine

Molecular Formula

C21H12Cl2N6S

Molecular Weight

451.3 g/mol

IUPAC Name

2-(3,5-dichlorophenyl)-5-(1-phenyltetrazol-5-yl)-4-thiophen-2-ylpyrimidine

InChI

InChI=1S/C21H12Cl2N6S/c22-14-9-13(10-15(23)11-14)20-24-12-17(19(25-20)18-7-4-8-30-18)21-26-27-28-29(21)16-5-2-1-3-6-16/h1-12H

InChI Key

RCYVXYSVSSMCSS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C(=NN=N2)C3=CN=C(N=C3C4=CC=CS4)C5=CC(=CC(=C5)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)C3=CN=C(N=C3C4=CC=CS4)C5=CC(=CC(=C5)Cl)Cl

Origin of Product

United States

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